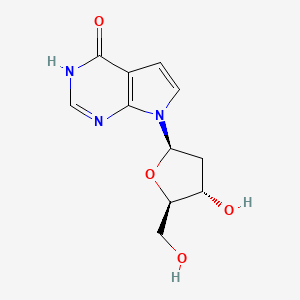
7-Deaza-2'-deoxyinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2’-deoxyinosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to inosine but features a deaza modification at the 7-position of the purine ring, which alters its chemical and biological properties. The unique structure of 7-Deaza-2’-deoxyinosine makes it a valuable tool for various scientific applications, including nucleic acid research and therapeutic development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyinosine typically involves the glycosylation of a deaza-purine base with a protected deoxyribose sugar. One common method includes the stereoselective nucleobase-anion glycosylation of aglycones with 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction is followed by detoluoylation and methoxy exchange at position 6 using sodium methoxide in methanol, yielding the desired nucleoside .
Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyinosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated solid-phase synthesis techniques and high-throughput purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Deaza-2’-deoxyinosine undergoes various chemical reactions, including:
Substitution Reactions: Halogenation at the 7-position using N-chloro-, N-bromo-, or N-iodosuccinimide in solvents like dichloromethane or dimethylformamide.
Nucleophilic Displacement: Methoxy group displacement by hydroxyl groups using aqueous sodium hydroxide.
Common Reagents and Conditions:
Halogenation: N-chloro-, N-bromo-, or N-iodosuccinimide in dichloromethane or dimethylformamide.
Nucleophilic Displacement: Aqueous sodium hydroxide.
Major Products:
Halogenated Derivatives: 7-halogenated 7-Deaza-2’-deoxyinosine.
Hydroxylated Derivatives: 7-Deaza-2’-deoxyinosine with hydroxyl groups replacing methoxy groups.
Aplicaciones Científicas De Investigación
7-Deaza-2’-deoxyinosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Deaza-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
- 7-Deaza-2’-deoxyadenosine
- 7-Deaza-2’-deoxyguanosine
- 2’-Deoxyinosine
Comparison: 7-Deaza-2’-deoxyinosine is unique due to its specific modification at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. For example, 7-Deaza-2’-deoxyadenosine and 7-Deaza-2’-deoxyguanosine have similar deaza modifications but differ in their base structures, leading to variations in their interactions with nucleic acids and enzymes .
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
DLWAVFIOUHJFFQ-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


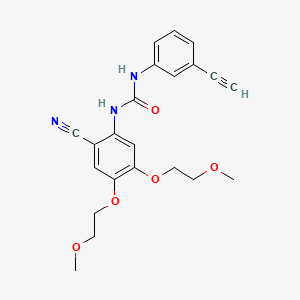
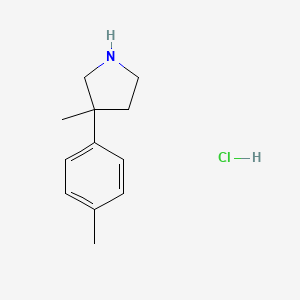
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
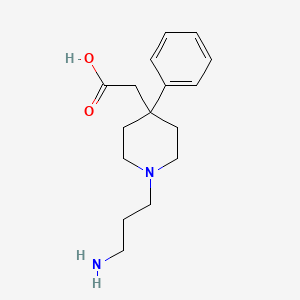
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
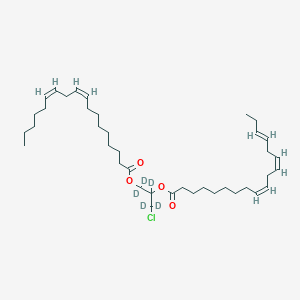
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
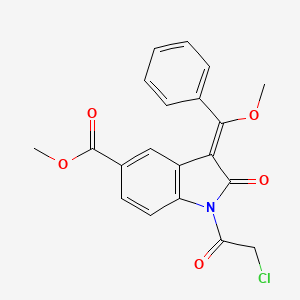

![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
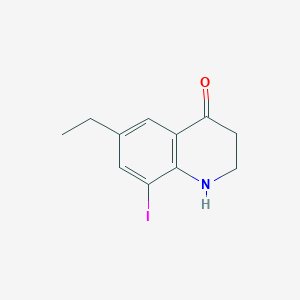
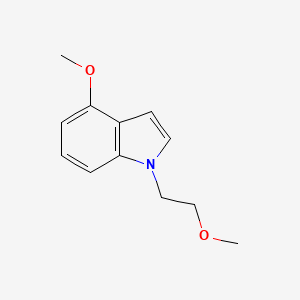
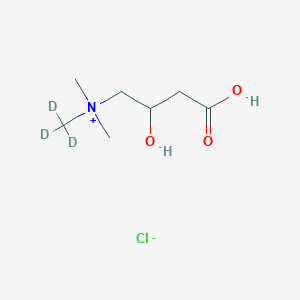
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
